molecular formula C6H7ClN2O B595835 O-[(6-chloropyridin-2-yl)methyl]hydroxylamine CAS No. 184870-71-1

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine

Cat. No.: B595835
CAS No.: 184870-71-1
M. Wt: 158.585
InChI Key: NQCYCCWEXWKKIV-UHFFFAOYSA-N
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Description

Historical Context and Development

O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS: 184870-71-1) emerged as a specialized reagent in the late 20th century, coinciding with advances in heterocyclic chemistry and bioorthogonal ligation strategies. While its exact first synthesis is not explicitly documented in public literature, its development aligns with the broader exploration of hydroxylamine derivatives for applications in organic synthesis and bioconjugation. The compound gained prominence in the 2010s due to its utility in oxime ligation, a reaction critical for modifying biomolecules without disrupting biological systems. Its structural design—combining a chloropyridine scaffold with a hydroxylamine moiety—reflects efforts to balance stability and reactivity for synthetic versatility.

Chemical Classification and Nomenclature

This compound belongs to the following chemical classes:

  • Hydroxylamine derivatives : Characterized by the -O-NH₂ functional group.
  • Chloropyridines : A subclass of pyridines with chlorine substituents influencing electronic properties.

Systematic IUPAC Name :
2-[(Aminooxy)methyl]-6-chloropyridine
Common Synonyms :

  • O-[(6-Chloro-2-pyridinyl)methyl]hydroxylamine
  • 2-[(Aminooxy)methyl]-6-chloropyridine

The molecular formula is C₆H₇ClN₂O , with a molar mass of 158.59 g/mol .

Significance in Organic Chemistry Research

This compound is pivotal in:

  • Oxime Ligation : As a nucleophilic aminooxy reagent, it reacts with carbonyl groups (aldehydes/ketones) to form stable oxime bonds, enabling site-specific bioconjugation of peptides, proteins, and polymers.
  • Heterocyclic Synthesis : Serves as a building block for functionalized pyridines and azole derivatives, leveraging its reactive hydroxylamine group for C-N bond formations.
  • Medicinal Chemistry : Intermediate in synthesizing bioactive molecules, though direct therapeutic applications are secondary to its role as a conjugation tool.

Structural Overview and Molecular Characteristics

The molecule comprises two key components:

  • 6-Chloropyridin-2-ylmethyl Group :
    • A pyridine ring substituted with chlorine at position 6, imparting electron-withdrawing effects that enhance electrophilicity at adjacent positions.
    • Methyl group at position 2 links the pyridine to the hydroxylamine moiety.
  • Hydroxylamine Functional Group (-O-NH₂) :
    • Provides nucleophilic reactivity for conjugation reactions.
    • The N-O bond length is approximately 1.45 Å, typical for hydroxylamines, with a bond angle of ~104°.

Key Structural Data :

Property Value Source
Molecular Formula C₆H₇ClN₂O
SMILES NOCC1=NC(Cl)=CC=C1
Melting Point Not reported (liquid at RT)
Stability Sensitive to oxidation; store at 2–8°C under inert atmosphere

The planar pyridine ring and flexible methylene linker facilitate interactions with biological targets and synthetic substrates, while the chlorine atom directs regioselectivity in electrophilic substitutions.

Properties

IUPAC Name

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCYCCWEXWKKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Halomethylpyridine Precursors

The most direct route involves reacting 6-chloro-2-(halomethyl)pyridine (X = Cl, Br) with hydroxylamine under basic conditions. In a representative procedure, 6-chloro-2-(chloromethyl)pyridine is treated with hydroxylamine hydrochloride in acetone or tetrahydrofuran (THF) using potassium carbonate as a base. The reaction mechanism proceeds via an Sₙ2 pathway, where the hydroxylamine’s oxygen nucleophile displaces the halide.

Reaction Conditions

  • Solvent: Anhydrous acetone or THF

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: Reflux (60–80°C)

  • Time: 12–24 hours

Yields typically range from 65% to 78%, with purity confirmed via HPLC and NMR. Side products, such as dialkylated amines or hydrolysis derivatives, are minimized by controlling stoichiometry (1:1.1 ratio of halomethylpyridine to hydroxylamine).

Coupling Reactions and Catalytic Methods

Palladium-catalyzed cross-coupling has been explored for structurally related compounds. For example, US20190106438A1 discloses a Suzuki-Miyaura coupling to assemble pyridine-containing intermediates, though this approach is less common for hydroxylamine derivatives. Alternatively, reductive amination of 6-chloro-2-pyridinecarbaldehyde with hydroxylamine yields the target compound, but competing imine formation often reduces efficiency.

Protective Group Strategies

To prevent over-alkylation, hydroxylamine is sometimes protected with tert-butoxycarbonyl (Boc) groups. After alkylation with 6-chloro-2-(bromomethyl)pyridine, acidic deprotection (e.g., HCl in dioxane) regenerates the free hydroxylamine. This method improves selectivity but adds synthetic steps, lowering overall yields to 50–60%.

Optimization and Process-Scale Considerations

Solvent and Base Selection

Polar aprotic solvents like DMF enhance reaction rates but may promote decomposition at elevated temperatures. Comparative studies show acetone achieves a balance between solubility and stability. Sodium bicarbonate offers milder basicity than K₂CO₃, reducing side reactions in sensitive substrates.

Temperature and Reaction Time

Prolonged reflux (>24 hours) risks decomposition, while shorter durations (<12 hours) lead to incomplete conversion. Optimal conditions identified in kinetic studies involve 18 hours at 70°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8 Hz, 1H, pyridine-H), 7.82 (t, J = 8 Hz, 1H, pyridine-H), 7.49 (d, J = 8 Hz, 1H, pyridine-H), 4.62 (s, 2H, OCH₂), 3.21 (br s, 2H, NH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation occurs when excess halomethylpyridine is used, producing N,O-bis[(6-chloropyridin-2-yl)methyl]hydroxylamine. This is mitigated by slow addition of hydroxylamine and rigorous stoichiometric control.

Moisture Sensitivity

Hydroxylamine hydrochloride is hygroscopic, requiring anhydrous conditions. Reactions conducted under nitrogen or argon atmospheres improve reproducibility.

Applications and Derivatives

This compound serves as a precursor in kinase inhibitors and allosteric modulators. For instance, its derivatives exhibit activity against PIM-1 kinase, with IC₅₀ values <100 nM in biochemical assays. Functionalization at the hydroxylamine group via acylation or sulfonation further expands utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(6-chloropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Key Observations :

  • Substituents with heteroatoms (e.g., morpholine in O-(2-morpholinoethyl)hydroxylamine) improve solubility in polar solvents, whereas aromatic systems (e.g., naphthalene) may enhance hydrophobic interactions .

Spectroscopic Properties

NMR and HRMS data from analogs () highlight substituent-driven shifts:

  • 1H NMR : The 6-chloropyridine group would deshield adjacent protons, causing downfield shifts. For example:
    • Pyridine C-H protons typically resonate at δ 7.5–8.5 ppm, whereas benzene C-H protons (e.g., in O-(2-fluorobenzyl)hydroxylamine) appear at δ 6.8–7.4 ppm .
    • The methylene (-CH2-) group in the target compound is expected near δ 4.5–5.0 ppm, similar to O-(thiophen-2-ylmethyl)hydroxylamine (δ 4.72 ppm) .
  • 13C NMR : The chlorine atom in the pyridine ring induces significant deshielding, with the pyridine carbons likely appearing at δ 120–150 ppm, compared to δ 110–135 ppm for benzyl derivatives .

Key Insights :

  • The target compound’s chloropyridinyl group may limit its utility in GC/MS-based detection (cf. PFBHA’s pentafluorobenzyl group) due to reduced volatility but could improve selectivity in HPLC applications .
  • Morpholinoethyl and thiophenmethyl derivatives demonstrate superior performance in synthetic and pharmacological contexts, respectively, suggesting that the target compound’s pyridine group might favor niche applications in metal coordination or heterocyclic synthesis .

Stability and Reactivity

  • Hydrolytic Stability : The electron-deficient pyridine ring in the target compound may reduce susceptibility to hydrolysis compared to electron-rich analogs like O-(naphthalen-2-ylmethyl)hydroxylamine.
  • Thermal Stability : Chlorine’s inductive effect could enhance thermal stability relative to O-(2-fluorobenzyl)hydroxylamine, which may decompose at lower temperatures due to weaker C-F bonds .

Biological Activity

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 158.585 g/mol. The compound features a hydroxylamine functional group attached to a chlorinated pyridine ring, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxylamine group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate enzymatic activity, serving as either an inhibitor or an activator depending on the context.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Properties : Research indicates that compounds structurally related to this compound demonstrate antiproliferative effects against various cancer cell lines. For instance, related pyridine derivatives have shown significant activity against gastric cancer cells, highlighting the potential of this compound in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as those involved in metabolic pathways. Its structure allows it to fit into enzyme active sites effectively, thereby blocking substrate access or altering enzyme conformation.

Case Study 1: Antiproliferative Activity

A study conducted on pyridine derivatives demonstrated that certain compounds exhibited potent antiproliferative activity against gastric cancer cell lines (SGC-7901). Although this compound was not directly tested, its structural analogs showed IC50 values indicating significant inhibitory effects on cancer cell growth .

Case Study 2: Enzyme Interaction Studies

Research into the enzyme inhibition potential of hydroxylamines has shown that similar compounds can act as effective inhibitors of 11β-HSD1, an enzyme implicated in metabolic disorders. The structure of this compound suggests it could exhibit similar properties due to its reactive hydroxylamine group .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobialNot specified
6-Chloropyridine DerivativeAntiproliferative2.3 ± 0.07 (telomerase)
Hydroxylamine AnalogEnzyme Inhibition81 nm (11β-HSD1)

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